METHYL 1-BENZYL-3-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE
Overview
Description
Methyl 1-benzyl-4-(2-bromobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, including a benzylidene and a bromobenzylidene moiety. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of METHYL 1-BENZYL-3-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a benzylamine derivative with a bromobenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Methyl 1-benzyl-4-(2-bromobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification and Hydrolysis: The ester group in the compound can undergo esterification with alcohols or hydrolysis to form the corresponding carboxylic acid.
Scientific Research Applications
Methyl 1-benzyl-4-(2-bromobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential bioactivity, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 1-BENZYL-3-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Methyl 1-benzyl-4-(2-bromobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Benzylidene derivatives: Compounds with benzylidene groups are known for their diverse chemical reactivity and potential bioactivity.
Pyrrole derivatives: These compounds are widely studied for their role in the synthesis of natural products and pharmaceuticals.
Properties
IUPAC Name |
methyl (4Z)-1-benzyl-4-[(2-bromophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-14-19(21(25)26-2)17(12-16-10-6-7-11-18(16)22)20(24)23(14)13-15-8-4-3-5-9-15/h3-12H,13H2,1-2H3/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETHLGGDMFRXEJ-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C2Br)C(=O)N1CC3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CC=C2Br)/C(=O)N1CC3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.